1-Bromo-3-hex-5-ynylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-hex-5-ynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h1,6,8-10H,3-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOZASAAFVBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Bromo 3 Hex 5 Ynylbenzene
Reactivity Profiles of the Aryl Bromide Moiety
The aryl bromide portion of 1-Bromo-3-hex-5-ynylbenzene presents several avenues for chemical modification, including nucleophilic aromatic substitution, metal-halogen exchange, and radical reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
In the case of this compound, the hex-5-ynyl substituent is not a strong electron-withdrawing group. Consequently, nucleophilic aromatic substitution on this compound is generally not favored under standard conditions. The absence of significant activation means that the energy barrier for the formation of the Meisenheimer complex is high, making the reaction kinetically unfavorable.
| Nucleophile | Conditions | Product | Expected Yield |
| Sodium methoxide | Methanol, reflux | 1-Methoxy-3-hex-5-ynylbenzene | Very Low |
| Ammonia | High temperature and pressure | 3-(Hex-5-ynyl)aniline | Very Low |
| Sodium cyanide | DMF, high temperature | 3-(Hex-5-ynyl)benzonitrile | Very Low |
Metal-Halogen Exchange Processes
Metal-halogen exchange is a powerful reaction in organic synthesis that converts an organic halide into an organometallic compound. wikipedia.org This transformation is particularly useful for aryl bromides, which can be readily converted into highly reactive organolithium or Grignard reagents. These intermediates can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid and efficient lithium-halogen exchange. This would generate 3-(hex-5-ynyl)phenyllithium, which can then be quenched with various electrophiles.
Table of Expected Products from Metal-Halogen Exchange followed by Electrophilic Quench:
| Electrophile | Reagent | Product |
| Carbon dioxide | CO₂ then H₃O⁺ | 3-(Hex-5-ynyl)benzoic acid |
| Formaldehyde | HCHO then H₃O⁺ | (3-(Hex-5-ynyl)phenyl)methanol |
| Benzaldehyde | PhCHO then H₃O⁺ | (3-(Hex-5-ynyl)phenyl)(phenyl)methanol |
| N,N-Dimethylformamide | DMF then H₃O⁺ | 3-(Hex-5-ynyl)benzaldehyde |
The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, at low temperatures (e.g., -78 °C) to prevent unwanted side reactions.
Radical Reactions Involving Bromine on the Aromatic Ring
While radical reactions involving the cleavage of the C-Br bond on an aromatic ring are less common than other transformations, they can be induced under specific conditions, such as through the use of transition metal catalysts or photoredox catalysis. These reactions often proceed via a single-electron transfer (SET) mechanism, generating an aryl radical intermediate. This highly reactive species can then participate in a variety of bond-forming reactions. For instance, in the presence of a suitable hydrogen atom donor, the aryl radical can be reduced to the corresponding arene. Alternatively, it can be trapped by other radical species or undergo cyclization if a suitable tethered radical acceptor is present.
Chemical Transformations of the Terminal Alkyne Functional Group
The terminal alkyne in this compound is a versatile functional group that readily undergoes a variety of chemical transformations, most notably electrophilic addition reactions.
Electrophilic Addition Reactions to the Triple Bond
The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. These reactions proceed through the formation of a vinyl cation intermediate, which is then attacked by a nucleophile.
The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of this compound is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the triple bond that already has the greater number of hydrogen atoms. quimicaorganica.orglibretexts.org
The reaction proceeds in a stepwise manner. The initial addition of one equivalent of HX yields a vinyl halide. If an excess of the hydrogen halide is used, a second addition reaction can occur, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom. unacademy.com
Table of Expected Products from Hydrohalogenation of this compound:
| Reagent (1 equiv.) | Product (Vinyl Halide) | Regioselectivity |
| HCl | 1-Bromo-3-(5-chlorohex-5-en-1-yl)benzene | Markovnikov |
| HBr | 1-Bromo-3-(5-bromohex-5-en-1-yl)benzene | Markovnikov |
| HI | 1-Bromo-3-(5-iodohex-5-en-1-yl)benzene | Markovnikov |
In the presence of peroxides, the addition of HBr to the terminal alkyne can proceed via a radical mechanism, leading to the anti-Markovnikov product. In this case, the bromine atom adds to the terminal carbon of the alkyne. youtube.com
| Reagent | Conditions | Product | Regioselectivity |
| HBr | Peroxides | 1-Bromo-3-(6-bromohex-5-en-1-yl)benzene | Anti-Markovnikov |
Hydration and Hydroboration-Oxidation Reactivities
The terminal alkyne of this compound is susceptible to hydration and hydroboration-oxidation, leading to the formation of carbonyl compounds. The regioselectivity of these reactions is a key feature, dictating the structure of the final product.
Hydration: Acid-catalyzed hydration of terminal alkynes, often facilitated by a mercury(II) salt, proceeds via a Markovnikov addition of water across the triple bond. libretexts.org The initial product is a vinylic alcohol, known as an enol, which is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com For this compound, this reaction is expected to yield a methyl ketone, where the carbonyl group is located at the second carbon of the hexynyl chain. libretexts.org Gold-catalyzed hydration offers a milder alternative, also yielding the corresponding methyl ketone. organic-chemistry.org
Hydroboration-Oxidation: In contrast to hydration, hydroboration-oxidation of a terminal alkyne results in an anti-Markovnikov addition of water. ucalgary.ca The reaction involves the addition of a borane reagent, such as borane (BH3) or a sterically hindered borane like disiamylborane (Sia2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond. libretexts.orglibretexts.org The boron atom adds to the terminal, less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. masterorganicchemistry.comyoutube.com This two-step process would convert this compound into the corresponding aldehyde. masterorganicchemistry.comchemistrysteps.com
| Reaction | Reagents | Expected Product | Regioselectivity |
|---|---|---|---|
| Hydration | H2O, H2SO4, HgSO4 | 1-(3-bromophenyl)hexan-5-one | Markovnikov |
| Hydroboration-Oxidation | 1. Sia2BH or 9-BBN 2. H2O2, NaOH | 6-(3-bromophenyl)hexanal | Anti-Markovnikov |
Cycloaddition Reactions Involving the Alkyne
The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, providing pathways to cyclic and heterocyclic compounds.
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org Alkynes can serve as dienophiles, reacting with dienes to form six-membered rings. sigmaaldrich.com For an alkyne to be a reactive dienophile, it is often beneficial for it to be conjugated with an electron-withdrawing group. figshare.com While the aryl group of this compound is not strongly electron-withdrawing, the alkyne can still undergo Diels-Alder reactions, particularly with electron-rich dienes or under thermal conditions. The reaction of arynes, highly reactive intermediates, with dienes is a powerful tool for constructing benzo-fused ring systems. acs.org
The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a reaction that is a cornerstone of "click chemistry." wikipedia.org This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, leading to different regioisomers of the resulting 1,2,3-triazole. organic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) source, is highly regioselective and exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is robust, high-yielding, and tolerant of a wide variety of functional groups. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, ruthenium catalysts, such as [Cp*RuCl] complexes, afford the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.orgnih.gov The ruthenium-catalyzed reaction also has the advantage of being applicable to both terminal and internal alkynes. chalmers.se
| Reaction Type | Catalyst | Reactant | Expected Product Regioisomer |
|---|---|---|---|
| CuAAC | Copper(I) | Organic Azide (B81097) (R-N3) | 1,4-disubstituted 1,2,3-triazole |
| RuAAC | Ruthenium(II) | Organic Azide (R-N3) | 1,5-disubstituted 1,2,3-triazole |
Metallation and Related Organometallic Reactivity
The terminal hydrogen of the alkyne in this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide anion. libretexts.org This deprotonation is a key step in many synthetic transformations.
Commonly used strong bases for this purpose include sodium amide (NaNH2) or organolithium reagents like n-butyllithium. The resulting acetylide is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
The aryl bromide portion of the molecule is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is particularly relevant, as it involves the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org In principle, this compound could undergo an intermolecular Sonogashira coupling with another terminal alkyne, or it could potentially be used in intramolecular reactions or polymerizations. Other important cross-coupling reactions for the aryl bromide include the Heck and Suzuki reactions. organic-chemistry.org
Oxidative Functionalizations of the Alkyne
The alkyne moiety can undergo oxidative cleavage when treated with strong oxidizing agents like ozone (O3) or potassium permanganate (KMnO4). libretexts.org This reaction breaks the carbon-carbon triple bond, typically yielding carboxylic acids. chemistrysteps.commasterorganicchemistry.com When a terminal alkyne like that in this compound is subjected to ozonolysis, the triple bond is cleaved to produce a carboxylic acid from the internal portion of the alkyne and carbon dioxide from the terminal carbon. arkat-usa.orgyoutube.com
| Reagent | Expected Products |
|---|---|
| 1. O3 2. H2O | 5-(3-bromophenyl)pentanoic acid and CO2 |
| KMnO4 (hot, basic) | 5-(3-bromophenyl)pentanoic acid and CO2 |
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound, containing both an aryl halide and a tethered alkyne, presents the possibility for intramolecular cyclization reactions to form new ring systems. Such reactions are powerful tools in organic synthesis for building molecular complexity.
Transition Metal-Catalyzed Cycloisomerization Reactions
The 1,5-enyne system within this compound is a versatile substrate for transition metal catalysis, particularly with gold complexes. These reactions typically proceed through the electrophilic activation of the alkyne, initiating a cascade of bond formations to construct complex polycyclic architectures.
Gold-Catalyzed Annulations of 1,5-Enynes/Alkynes
Gold(I) catalysts are exceptionally effective in promoting the cycloisomerization of 1,5-enynes. The process is initiated by the coordination of the gold(I) complex to the alkyne of this compound. This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene, leading to a 6-endo-dig or 5-exo-dig cyclization. The regioselectivity of this initial step is often influenced by the substitution pattern of the enyne and the nature of the gold catalyst and its ligands.
In the context of annulations, these gold-catalyzed cyclizations can serve as the entry point to formal cycloaddition pathways for synthesizing polysubstituted benzenes. nih.gov For instance, the reaction of a 1,5-enyne system can lead to intermediates that, under specific conditions with amide co-catalysts, engage in a formal [3+3] cyclization to yield highly substituted aromatic rings. nih.gov While aliphatic alkynes generally show excellent reactivity in these transformations, the presence of the aryl bromide in this compound offers a handle for subsequent cross-coupling reactions, further expanding its synthetic utility.
Characterization of Cyclopropyl Gold(I) Carbene Intermediates
A central feature of gold(I)-catalyzed 1,5-enyne cycloisomerizations is the formation of cyclopropyl gold(I) carbene intermediates. nih.gov Following the initial cyclization, a highly distorted electrophilic species with this characteristic structure is generated. nih.gov Computational and mechanistic studies have provided significant insight into the nature of these intermediates. researchgate.netresearchgate.net
These studies confirm that for 1,5-enynes, cyclopropyl gold(I) carbene structures are consistently favored as the most stable intermediates across various substitution patterns. researchgate.netresearchgate.net These species can be viewed as resonance hybrids of a gold-stabilized carbene and a bicyclo[3.1.0]hexane cation. The reactivity of this intermediate is dichotomous; subsequent nucleophilic attack can occur either at the carbene carbon or at one of the cyclopropane carbons, leading to a diverse array of products. nih.govrsc.org The ultimate reaction pathway is dictated by the substitution on the enyne backbone and the reaction conditions. researchgate.net
Dual σ,π-Activation and 1,5-Hydrogen Shift Pathways
More complex mechanistic pathways have also been identified in gold-catalyzed enyne cyclizations. One such pathway involves a dual activation mechanism. In certain systems, such as 1,5-allenynes, experimental and computational data support a process where a cationic phosphinegold(I) complex activates an in situ generated phosphinegold(I) acetylide. nih.govsemanticscholar.org This dual activation facilitates the nucleophilic addition of the alkene to the activated alkyne.
Cobalt- and Zirconium-Mediated Cyclizations
While gold catalysis is prominent, other transition metals also mediate the cyclization of 1,5-enynes. Cobalt complexes, for example, are well-known for their role in the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form cyclopentenones. researchgate.net In this reaction, a hexacarbonyldicobalt-alkyne complex is typically formed first from this compound, which then undergoes intramolecular cyclization with the alkene moiety. This method provides a powerful route to bicyclic ketone structures.
Zirconium-mediated cyclizations, often employing zirconocene dichloride (Cp₂ZrCl₂) in the presence of a reducing agent like n-butyllithium, generate zirconacyclopentenes. For a 1,5-enyne like this compound, this would lead to a bicyclic zirconacycle. These intermediates are versatile and can be quenched with various electrophiles (e.g., protons, iodine, carbon monoxide) to introduce new functional groups into the bicyclic framework.
Radical-Initiated Cyclization Cascades
Beyond metal catalysis, the 1,5-enyne scaffold of this compound is an excellent substrate for radical-initiated cascade cyclizations. rsc.org These reactions can be initiated under various conditions, including photochemically or electrochemically. researchgate.net A common strategy involves the addition of a radical to either the alkene or the alkyne. For instance, a radical can add chemoselectively to the alkene, triggering a 5-exo-dig cyclization onto the alkyne to form a vinyl radical. researchgate.net This intermediate is then trapped, often intramolecularly or by a radical-trapping agent, to complete the cascade.
Visible-light-driven processes offer a mild and efficient way to initiate these cascades. rsc.org For example, the direct homolysis of a weak C-Br bond under visible light can generate an alkyl radical to start the cyclization, although in the case of this compound, the aryl C-Br bond is significantly stronger than an alkyl C-Br bond. rsc.org Alternatively, photocatalysts can be used to generate radicals that add to the enyne system, leading to the construction of complex polycyclic compounds. researchgate.netrsc.org
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 1-Bromo-3-hex-5-ynylbenzene can be achieved.
The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The aromatic region of the spectrum is anticipated to display signals corresponding to the four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, these protons will exhibit complex splitting patterns. The proton situated between the bromo and hexynyl substituents is expected to be the most deshielded.
The aliphatic hexynyl chain will show characteristic signals for its methylene (CH₂) groups and the terminal alkyne proton. The terminal alkyne proton (H-6') is typically observed as a triplet due to coupling with the adjacent methylene group (H-4'). The methylene groups will exhibit complex splitting due to coupling with their neighbors.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.4 - 7.6 | m | - |
| H-4 | 7.3 - 7.5 | m | - |
| H-5 | 7.1 - 7.3 | m | - |
| H-6 | 7.2 - 7.4 | m | - |
| H-1' | 2.6 - 2.8 | t | 7-8 |
| H-2' | 1.7 - 1.9 | p | 7-8 |
| H-3' | 1.5 - 1.7 | p | 7-8 |
| H-4' | 2.2 - 2.4 | dt | 7-8, 2-3 |
| H-6' | 1.9 - 2.1 | t | 2-3 |
Note: m = multiplet, t = triplet, p = pentet, dt = doublet of triplets. The predicted values are based on analogous compounds and empirical NMR prediction tools.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals are typically broader and the spectrum is less complex than the ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
The aromatic region will display six distinct signals for the benzene ring carbons. The carbon atom attached to the bromine (C-1) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbon attached to the hexynyl chain (C-3) will also be readily identifiable. The terminal alkyne carbons (C-5' and C-6') exhibit characteristic chemical shifts in the range of 65-90 ppm.
Interactive Data Table: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C-1 | 121 - 124 | None | None |
| C-2 | 130 - 133 | Positive | Positive |
| C-3 | 140 - 143 | None | None |
| C-4 | 128 - 131 | Positive | Positive |
| C-5 | 129 - 132 | Positive | Positive |
| C-6 | 126 - 129 | Positive | Positive |
| C-1' | 34 - 37 | Negative | None |
| C-2' | 27 - 30 | Negative | None |
| C-3' | 29 - 32 | Negative | None |
| C-4' | 17 - 20 | Negative | None |
| C-5' | 82 - 85 | None | None |
| C-6' | 68 - 71 | Positive | Positive |
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the hexynyl chain and to help assign the coupled protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). This is crucial for connecting different spin systems and for identifying quaternary carbons. For instance, the protons on C-1' would show correlations to C-2, C-3, and C-4 of the benzene ring, confirming the attachment point of the hexynyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. While less critical for the primary structure elucidation of this relatively rigid molecule, NOESY can provide information about the preferred conformation of the hexynyl chain relative to the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, moderately intense peak around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch will appear as a weaker absorption in the region of 2100-2140 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring will produce a series of bands between 1450 and 1600 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, which would be expected around 2100-2140 cm⁻¹. Aromatic ring vibrations also tend to be strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| ≡C-H stretch | ~3300 (sharp, medium) | ~3300 (medium) |
| Aromatic C-H stretch | >3000 (multiple, weak to medium) | >3000 (multiple, strong) |
| C≡C stretch | 2100-2140 (weak to medium) | 2100-2140 (strong) |
| Aromatic C=C stretch | 1450-1600 (multiple, medium to strong) | 1450-1600 (multiple, strong) |
| C-Br stretch | <1000 (medium) | <1000 (weak) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₃Br), the molecular ion peak (M⁺) would be expected at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.
Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation pathways would include the loss of the bromine atom, cleavage of the hexynyl chain, and rearrangements. The benzylic cleavage to lose a C₅H₇ radical, forming a bromobenzyl-like cation, would be a likely fragmentation pathway. Another expected fragmentation is the loss of a bromine radical to give a C₁₂H₁₃⁺ cation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Notes |
| 236/238 | [C₁₂H₁₃Br]⁺ | Molecular ion peak (M⁺, M+2) |
| 157 | [C₁₂H₁₃]⁺ | Loss of Br radical |
| 155 | [C₆H₄(C₆H₇)]⁺ | Loss of HBr |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and cleavage |
Theoretical and Computational Studies of 1 Bromo 3 Hex 5 Ynylbenzene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Bromo-3-hex-5-ynylbenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would provide deep insights into its geometry, electronic properties, and reactivity.
Molecular Geometry Optimization and Conformational Landscapes
The presence of a flexible four-carbon chain between the phenyl ring and the terminal alkyne group allows this compound to adopt multiple conformations. A thorough computational analysis would begin with a geometry optimization to find the most stable three-dimensional structure (the global energy minimum).
The process involves systematically rotating the single bonds (C-C) within the hexynyl chain and calculating the potential energy at each step. This exploration of the potential energy surface reveals various low-energy conformers (local minima) and the transition states that separate them. The flexibility is primarily around the C1-C2, C2-C3, and C3-C4 bonds of the side chain (numbering from the benzene (B151609) ring outwards).
Illustrative Conformational Energy Data
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Description |
| τ(CAr-C1-C2-C3) ≈ 180 | 0.00 | Anti (most stable) |
| τ(CAr-C1-C2-C3) ≈ 60 | 0.95 | Gauche |
| τ(C1-C2-C3-C4) ≈ 180 | 0.00 | Anti (most stable) |
| τ(C1-C2-C3-C4) ≈ 65 | 0.90 | Gauche |
This table presents hypothetical data illustrating the expected relative energies of different conformers based on typical steric and electronic effects in alkyl chains.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich benzene ring, with some contribution from the bromine atom's lone pairs and the alkyne π-system. The LUMO is likely to be a π*-antibonding orbital, also centered on the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitation energy.
Hypothetical Frontier Orbital Energy Data
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | π-orbital on the bromophenyl group |
| LUMO | -1.2 | π*-orbital on the bromophenyl group |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |
These values are illustrative and represent typical energy levels for substituted aromatic compounds.
Reaction Mechanism Elucidation and Transition State Characterization
DFT is instrumental in mapping out the pathways of chemical reactions. For this compound, one could investigate reactions such as the Sonogashira coupling at the terminal alkyne or a metal-catalyzed cyclization. nih.govrsc.org
Computational chemists can model the reaction step-by-step, identifying reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile, the transition state, determines the reaction's activation energy and, therefore, its rate. Frequency calculations are performed to confirm the nature of these stationary points: minima (reactants, products, intermediates) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Quantum chemical calculations can predict spectroscopic data with considerable accuracy, aiding in the identification and characterization of compounds.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.1 - 7.5 | 128 - 132 |
| C-Br | - | ~122 |
| Alkyne CH | ~2.0 | ~69 |
| Alkyne C | - | ~83 |
| Alkyl CH₂ | 1.5 - 2.8 | 18 - 35 |
Note: These are estimated chemical shifts based on standard substituent effects for similar structures.
UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comnih.govmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the lowest energy transitions would likely be π → π* transitions within the aromatic ring, typically occurring in the ultraviolet region. scielo.br
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or chloroform) and solving Newton's equations of motion for every atom in the system.
These simulations provide a detailed picture of:
Conformational Flexibility : How the hexynyl chain folds and moves in a solution at a given temperature.
Solvation Structure : How solvent molecules arrange around the hydrophobic phenyl ring and the more polarizable bromine and alkyne functionalities. This is often analyzed using radial distribution functions.
Transport Properties : Self-diffusion coefficients can be calculated to understand how the molecule moves through the solvent.
Aromaticity Assessment of the Benzene Ring (e.g., NICS calculations)
Aromaticity is a key concept in organic chemistry, and several computational methods exist to quantify it. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). nih.gov
Illustrative NICS Values for Aromaticity
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
| Benzene (Reference) | -7.0 to -10.0 | -8.0 to -11.0 | Aromatic |
| This compound (Hypothetical) | -6.8 | -9.5 | Aromatic |
NICS values are method-dependent. The values for benzene are typical literature ranges. The values for the target compound are hypothetical, showing the expected minor perturbation from substituents. rsc.org
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is no publicly available research focusing on the theoretical and computational studies, specifically in the area of Quantitative Structure-Reactivity Relationships (QSRR), for the compound this compound.
The execution of multiple targeted searches for scholarly articles, papers, and database entries pertaining to "this compound" did not yield any specific studies that would provide the necessary data to construct an article based on the user's provided outline. The search for detailed research findings, including data tables and computational analyses required for the "Quantitative Structure-Reactivity Relationships Derived from Computational Data" section, was unsuccessful.
While general methodologies for conducting QSRR studies on related classes of compounds, such as other bromo-phenyl derivatives, are established within the scientific community, the specific application of these methods to this compound has not been documented in the accessible scientific literature. Therefore, in adherence to the strict instructions to only include information directly pertaining to this compound and the specified outline, the requested article cannot be generated at this time due to the absence of foundational research data.
Applications of 1 Bromo 3 Hex 5 Ynylbenzene in Advanced Organic Synthesis and Materials Science
Precursor in Complex Molecule Synthesis
The strategic placement of the bromo and hexynyl functionalities on the benzene (B151609) ring makes 1-bromo-3-hex-5-ynylbenzene an ideal precursor for the synthesis of intricate organic molecules. Its ability to undergo sequential and chemoselective reactions is a key asset for synthetic chemists.
Building Blocks for Polysubstituted Aromatics
The aryl bromide moiety of this compound serves as a handle for introducing a wide array of substituents onto the aromatic core through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nbinno.comnih.gov
For instance, in a reaction analogous to the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids, this compound can be coupled with different arylboronic acids to yield a diverse library of polysubstituted benzene derivatives. google.com The general scheme for such a transformation would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 1-(Hex-5-ynyl)-3-phenylbenzene |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(Hex-5-ynyl)-3-(p-tolyl)benzene |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | 1-(Hex-5-ynyl)-3-(3-methoxyphenyl)benzene |
Similarly, the Stille coupling offers another avenue for the synthesis of polysubstituted aromatics, where this compound would react with an organostannane reagent. google.comchemsrc.com The Heck reaction, on the other hand, would involve the coupling of this compound with an alkene to introduce a vinyl substituent onto the benzene ring. libretexts.org The terminal alkyne of the hexynyl chain can then be further functionalized in a subsequent step, for example, through another Sonogashira coupling, a "click" reaction, or cyclization, leading to highly complex and diverse aromatic structures.
Intermediates for Heterocyclic Systems
The enyne functionality that can be generated from this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. Intramolecular cyclization of enynes is a powerful strategy for constructing carbocyclic and heterocyclic frameworks. chemsynthesis.com
Following a Sonogashira coupling of the aryl bromide with a terminal alkyne, the resulting di-alkynylbenzene derivative can be designed to undergo intramolecular cyclization. For example, if the coupled alkyne contains a nucleophilic group, such as a hydroxyl or an amine, a subsequent cyclization can lead to the formation of oxygen- or nitrogen-containing heterocycles.
Furthermore, the hex-5-ynyl chain itself can participate in cyclization reactions. For instance, after conversion of the bromo group to another functional group, such as an azide (B81097) or an amine, an intramolecular [3+2] cycloaddition or a transition-metal-catalyzed cyclization could be envisioned to form fused or spiro-heterocyclic systems. The versatility of 1,n-enynes in radical cascade cyclizations further expands the scope of accessible heterocyclic structures from this precursor.
Monomer and Building Block in Materials Science
In the field of materials science, this compound serves as a valuable monomer and building block for the creation of functional materials with tailored properties. Its rigid aromatic core and reactive functionalities are key to its utility in this area.
Incorporation into Polymeric Scaffolds
The bifunctional nature of this compound allows for its use as a monomer in step-growth polymerization. The Sonogashira coupling reaction is particularly well-suited for this purpose, enabling the synthesis of conjugated polymers. For example, self-polymerization of this compound under Sonogashira conditions would lead to the formation of a poly(phenylene ethynylene) (PPE) derivative with a flexible hexynyl spacer.
Alternatively, co-polymerization of this compound with a di-alkyne monomer would also yield PPEs. These polymers are known for their interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The flexible hexynyl side chain can improve the solubility and processability of the resulting polymers, which is often a challenge for rigid-rod conjugated polymers.
| Polymerization Method | Co-monomer | Catalyst System | Expected Polymer Structure |
| Sonogashira Polycondensation | Self-polymerization | Pd(PPh₃)₂Cl₂/CuI | Poly[(m-hex-5-ynylene)phenyleneethynylene] |
| Sonogashira Polycondensation | 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂/CuI | Co-poly[(m-hex-5-ynylene)phenyleneethynylene-alt-p-phenyleneethynylene] |
| Suzuki Polycondensation | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ | Co-poly[(m-hex-5-ynylene)phenylene-alt-p-phenylene] |
Synthesis of Functional Materials with Defined Properties
The ability to precisely functionalize both the aromatic ring and the terminal alkyne of this compound allows for the synthesis of materials with highly defined properties. For example, by attaching specific functional groups, such as chromophores, fluorophores, or liquid crystalline moieties, through cross-coupling reactions, materials with tailored optical, electronic, or self-assembly properties can be designed.
The terminal alkyne is particularly useful for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the introduction of a wide range of functionalities onto a pre-formed polymer scaffold, enabling the fine-tuning of material properties.
Self-Assembly and Supramolecular Architectures
Molecules containing rigid aromatic cores and flexible side chains, such as derivatives of this compound, can exhibit self-assembly behavior, forming ordered supramolecular structures. The interplay of π-π stacking interactions between the aromatic rings and van der Waals interactions of the aliphatic chains can drive the formation of well-defined architectures like nanotubes, nanofibers, or liquid crystalline phases.
For instance, after derivatization, the resulting molecules could self-assemble into columnar liquid crystals, where the aromatic cores stack on top of each other, creating pathways for charge transport. This property is highly desirable for applications in organic electronics. The ability to control the self-assembly through molecular design makes this compound a promising building block for the bottom-up fabrication of nanostructured materials. The principles of supramolecular polymerization, as seen in systems like benzene-1,3,5-tricarboxamides, can be applied to design self-assembling systems based on derivatives of this compound.
Role in Methodological Development in Homogeneous and Heterogeneous Catalysis
The unique molecular architecture of this compound, featuring a brominated aromatic ring and a terminal alkyne separated by a flexible linker, positions it as a valuable substrate in the development of novel catalytic methodologies. While comprehensive studies dedicated solely to this compound's role in catalyst development are not extensively documented in publicly available research, its structural motifs are central to several classes of reactions that are the focus of intense methodological innovation in both homogeneous and heterogeneous catalysis.
The presence of both an aryl bromide and a terminal alkyne makes this compound an ideal candidate for intramolecular and intermolecular coupling reactions. These transformations are critical in the synthesis of complex organic molecules and polymeric materials. Research in catalysis continuously seeks to improve the efficiency, selectivity, and scope of these reactions, often using molecules with dual functionality like this compound to test the limits of new catalytic systems.
In the realm of homogeneous catalysis , this compound is a suitable substrate for developing new palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. Methodological advancements in this area often focus on creating catalysts that operate under milder conditions, with lower catalyst loadings, and with greater functional group tolerance. For instance, the development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes for palladium could be screened using the intramolecular cyclization or intermolecular polymerization of this compound as a benchmark reaction. The efficiency of such newly developed catalysts would be evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF).
Furthermore, the enyne moiety within this compound makes it a key substrate for developing catalytic cascade or tandem reactions. These reactions, where multiple bonds are formed in a single operation, are a cornerstone of efficient organic synthesis. New catalysts, for example, based on gold or other transition metals, could be developed to initiate a cascade cyclization of this substrate, leading to the formation of complex polycyclic structures. The development of such methodologies would involve screening different catalysts, solvents, and reaction conditions to optimize the desired reaction pathway and suppress unwanted side reactions.
In heterogeneous catalysis , this compound can serve as a model substrate for the development of supported metal catalysts. These catalysts, where metal nanoparticles or single atoms are immobilized on a solid support (e.g., carbon, silica, or metal-organic frameworks), offer advantages in terms of catalyst recovery and reusability. Methodological development in this field could involve synthesizing novel supported catalysts and testing their activity and stability in the Sonogashira coupling or hydrogenation reactions of this compound. The performance of these heterogeneous catalysts would be compared to their homogeneous counterparts, with a focus on leaching of the metal, long-term stability, and the ability to be recycled without loss of activity.
Table 1: Hypothetical Data for the Methodological Development of a Novel Homogeneous Palladium Catalyst for the Intramolecular Cyclization of this compound.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | Toluene | 80 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos | K₂CO₃ | Dioxane | 100 | 8 | 85 |
| 3 | [Pd(NHC)Cl₂]₂ (0.5) | - | Cs₂CO₃ | DMF | 120 | 4 | 95 |
| 4 | Pd/C (5) | - | K₃PO₄ | Acetonitrile | 80 | 24 | 40 |
Table 2: Hypothetical Data for the Development of a Reusable Heterogeneous Catalyst for the Sonogashira Coupling of this compound with Phenylacetylene (B144264).
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) (Run 1) | Yield (%) (Run 2) | Yield (%) (Run 3) |
| 1 | Pd-NPs@SiO₂ | Toluene | piperidine | 90 | 92 | 88 | 85 |
| 2 | Pd-Cu@MOF-5 | DMF | K₂CO₃ | 110 | 98 | 97 | 96 |
| 3 | Pd-single-atom@g-C₃N₄ | H₂O/EtOH | Et₃N | 70 | 95 | 94 | 93 |
These tables represent the nature of research findings that would be central to articles focused on methodological development using this compound. The pursuit of such studies is crucial for advancing the fields of organic synthesis and materials science by providing more efficient and sustainable catalytic tools.
Emerging Research Directions and Unexplored Potentials
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of aryl alkynes, such as 1-Bromo-3-hex-5-ynylbenzene, traditionally relies on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. While effective, these methods often involve homogeneous catalysts that can be difficult to recover and reuse, and may utilize toxic organic solvents. A key area of emerging research is the development of greener and more sustainable synthetic routes.
Future research could focus on:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium nanoparticles on various supports (e.g., activated carbon, metal-organic frameworks), could facilitate easier catalyst separation and recycling, reducing waste and cost.
Aqueous Media Reactions: Developing synthetic protocols that can be performed in water or other environmentally benign solvents would significantly reduce the environmental impact of the synthesis.
Ligand-Free and Copper-Free Conditions: The development of catalytic systems that operate efficiently without the need for phosphine (B1218219) ligands and copper co-catalysts is a major goal in green chemistry. rsc.org These modifications can simplify the reaction setup and purification processes.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing waste.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Representative Catalyst/System |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced metal contamination in the product. | Pd/C, Pd on mesoporous silica |
| Aqueous Media Synthesis | Reduced use of volatile organic compounds (VOCs), lower environmental impact. | Water-soluble palladium complexes |
| Ligand-Free Catalysis | Simplified reaction conditions, lower cost, easier purification. | Palladium acetate (B1210297) (Pd(OAc)2) |
| Copper-Free Sonogashira | Avoids the use of a toxic co-catalyst, simplifies the catalytic system. | Palladium complexes with specific ligands |
Discovery of Novel Catalytic Transformations for this compound
The dual reactivity of the aryl bromide and the terminal alkyne in this compound makes it a prime candidate for a variety of catalytic transformations beyond its initial synthesis. Research in this area could uncover novel reaction pathways and lead to the creation of diverse molecular scaffolds.
Potential catalytic transformations to be explored include:
Intramolecular Cyclizations: Under the right catalytic conditions, the alkyne and the aryl bromide could undergo intramolecular reactions to form cyclic structures, which are prevalent in many biologically active molecules.
Polymerization Reactions: The terminal alkyne functionality could be utilized in polymerization reactions to create novel polymers with interesting electronic or material properties.
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the straightforward conjugation of this compound to other molecules, such as biomolecules or polymers.
Sequential Cross-Coupling Reactions: The aryl bromide can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) either before or after manipulation of the alkyne group, offering a modular approach to complex molecule synthesis. nbinno.com
| Catalytic Transformation | Potential Product Type from this compound | Potential Catalyst System |
| Intramolecular Cyclization | Fused ring systems | Palladium or Gold catalysts |
| Alkyne Polymerization | Poly(arylalkylene)s | Rhodium or Iridium catalysts |
| Azide-Alkyne Cycloaddition | Triazole-containing compounds | Copper(I) salts |
| Suzuki Coupling | Biaryl compounds | Palladium catalysts with phosphine ligands |
Rational Design and Synthesis of Functional Derivatives
The structure of this compound can be systematically modified to create a library of functional derivatives with tailored properties. This rational design approach could lead to the discovery of new materials and molecules with specific applications.
Key strategies for the design and synthesis of derivatives include:
Modification of the Aromatic Ring: The bromine atom can be replaced with a wide range of functional groups using cross-coupling chemistry to tune the electronic and photophysical properties of the molecule.
Elaboration of the Alkyne Terminus: The terminal alkyne can be derivatized through reactions such as the Sonogashira coupling with other aryl halides, or through the formation of metal acetylides followed by reaction with electrophiles.
Introduction of Heteroatoms: Replacing the benzene (B151609) ring with a heterocyclic scaffold (e.g., pyridine, pyrimidine) could impart new biological activities or coordination properties.
Interdisciplinary Research Avenues and Collaborative Opportunities
The versatile nature of this compound makes it an attractive molecule for interdisciplinary research, fostering collaborations between synthetic chemists, materials scientists, and biologists.
Potential areas for interdisciplinary research include:
Materials Science: Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals. nbinno.com The rigid aryl-alkyne motif is often found in molecules with interesting electronic and photophysical properties.
Medicinal Chemistry: The core structure of this compound could serve as a scaffold for the development of new therapeutic agents. The ability to easily generate a diverse library of derivatives would be highly valuable in structure-activity relationship (SAR) studies.
Chemical Biology: By attaching fluorescent tags or biocompatible polymers via the alkyne handle, this compound derivatives could be developed as probes for biological imaging or as components of drug delivery systems.
While direct research on this compound is currently scarce, its chemical structure suggests a wealth of untapped potential. By applying modern synthetic methodologies, particularly those guided by the principles of green chemistry, and by exploring novel catalytic transformations, a wide array of functional derivatives can be accessed. The opportunities for interdisciplinary research in materials science, medicinal chemistry, and chemical biology are vast. It is hoped that this prospective outline will stimulate future research into this promising yet under-explored chemical entity, paving the way for new discoveries and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
